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Introduction

Acriflavine hydrochloride (ACF), a fluorescent acridine dye, is a versatile tool in flow
cytometry with applications in cell cycle analysis, apoptosis detection, and the study of
multidrug resistance.[1] As an intercalating agent, it binds to nucleic acids, allowing for the
guantitative assessment of cellular DNA content.[2] Its fluorescent properties also enable its
use as a substrate for efflux pumps, making it valuable for functional assays of multidrug
resistance. This document provides detailed protocols for the application of acriflavine
hydrochloride in these key areas of cell analysis.

Key Applications and Data Presentation

The following table summarizes the key applications of acriflavine hydrochloride in flow
cytometry and provides a starting point for experimental parameters. Note that optimal
conditions may vary depending on the cell type and experimental setup.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1666551?utm_src=pdf-interest
https://www.benchchem.com/product/b1666551?utm_src=pdf-body
https://www.abcam.com/en-us/products/biochemicals/acriflavine-hydrochloride-fluorescent-dye-ab146383
https://pmc.ncbi.nlm.nih.gov/articles/PMC4516267/
https://www.benchchem.com/product/b1666551?utm_src=pdf-body
https://www.benchchem.com/product/b1666551?utm_src=pdf-body
https://www.benchchem.com/product/b1666551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

L L Recommended Incubation Excitation/Emi
Application Principle . . ]
Concentration  Time ssion (nm)

Stoichiometric
binding to DNA
allows for
discrimination of )
Cell Cycle 30 minutes - 48
_ GO0/G1, S, and 1-10puM ~488 / ~520
Analysis hours
G2/M phases
based on
fluorescence

intensity.[3]

Alterations in

membrane

permeability and

nuclear

condensation

during apoptosis 0.5-5uM 15 - 60 minutes ~488 / ~520

lead to

Apoptosis
Detection

differential
uptake and
fluorescence of

acriflavine.

Acriflavine is a
substrate for
ABC transporter
proteins (efflux
pumps).[4] Cells

Multidrug o
] with higher MDR )
Resistance 1-5uM 30 - 60 minutes ~488 / ~520

activity will
(MDR) Assay o
exhibit lower

intracellular
fluorescence due
to active efflux of
the dye.[4]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://cancer.wisc.edu/research/wp-content/uploads/2017/08/Flow_TechNotes_Cell-cycle-analysis.pdf
https://www.researchgate.net/figure/Fluorometric-assay-of-acriflavine-efflux-Acriflavine-efflux-from-E-coli-KAM32-pUC18_fig2_8991362
https://www.researchgate.net/figure/Fluorometric-assay-of-acriflavine-efflux-Acriflavine-efflux-from-E-coli-KAM32-pUC18_fig2_8991362
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocols
Cell Cycle Analysis using Acriflavine Hydrochloride

This protocol details the steps for analyzing the cell cycle distribution of a cell population using
acriflavine hydrochloride staining.

Materials:

o Acriflavine Hydrochloride (ACF)

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

RNase A (100 pg/mL)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Flow cytometer with a blue laser (488 nm)
Protocol:
o Cell Preparation:
o Harvest approximately 1 x 1076 cells per sample.
o Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
o Discard the supernatant and resuspend the cell pellet in 500 uL of cold PBS.
» Fixation:

o While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell
suspension.

o Incubate the cells on ice or at -20°C for at least 2 hours. Note: Cells can be stored in
ethanol at -20°C for several weeks.
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e Staining:
o Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

o Wash the cell pellet with 5 mL of Flow Cytometry Staining Buffer. Centrifuge and discard
the supernatant.

o Resuspend the cell pellet in 1 mL of a staining solution containing acriflavine
hydrochloride (1-10 uM) and RNase A (100 pg/mL) in Flow Cytometry Staining Buffer.

o Incubate at room temperature for 30 minutes, protected from light.
o Flow Cytometry Analysis:
o Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

o Collect the fluorescence emission using a filter appropriate for green fluorescence (e.g.,
530/30 nm).

o Acquire data for at least 10,000 events per sample.

o Analyze the DNA content histogram to determine the percentage of cells in the GO/G1, S,
and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow
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Caption: Workflow for cell cycle analysis using acriflavine hydrochloride.

Apoptosis Detection using Acriflavine Hydrochloride
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This protocol provides a method to distinguish between live, early apoptotic, and late
apoptotic/necrotic cells based on their differential staining with acriflavine hydrochloride.

Materials:

Acriflavine Hydrochloride (ACF)

Annexin V Binding Buffer (10X)

Propidium lodide (PI) or other viability dye (optional, for dual staining)

Phosphate-Buffered Saline (PBS)

Flow cytometer with a blue laser (488 nm)

Protocol:

o Cell Preparation:
o Induce apoptosis in your cell line using a known method. Include a non-treated control.
o Harvest approximately 1-5 x 10”5 cells per sample.
o Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

e Staining:

o Prepare 1X Annexin V Binding Buffer by diluting the 10X stock in deionized water.

o

Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer.

[¢]

Add 5 pL of acriflavine hydrochloride solution (to a final concentration of 0.5-5 uM).

[¢]

(Optional) Add 5 pL of a viability dye like Propidium lodide.

[e]

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Flow Cytometry Analysis:
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[e]

Add 400 pL of 1X Annexin V Binding Buffer to each tube.

(¢]

Analyze the samples immediately on a flow cytometer.

[¢]

Use a 488 nm laser for excitation and collect fluorescence in the green (~520 nm for
Acriflavine) and red (~617 nm for PI, if used) channels.

[¢]

Distinguish cell populations:
» Live cells: Low acriflavine fluorescence.
» Early apoptotic cells: Higher acriflavine fluorescence.

» Late apoptotic/necrotic cells: High acriflavine and high PI fluorescence (if used).

Apoptosis Detection Workflow

Resuspend in Binding Buffer Add Binding Buffer
Wash with PBS Stain with Acriflavine (+/- P1)

Click to download full resolution via product page

Caption: Workflow for apoptosis detection using acriflavine hydrochloride.

Multidrug Resistance (MDR) Efflux Assay

This protocol measures the activity of multidrug resistance efflux pumps by quantifying the
retention of acriflavine hydrochloride.

Materials:
» Acriflavine Hydrochloride (ACF)
e Cell culture medium

o Efflux pump inhibitor (e.g., Verapamil, as a positive control)
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o Phosphate-Buffered Saline (PBS)

¢ Flow cytometer with a blue laser (488 nm)
Protocol:

o Cell Preparation:

o Culture cells to be tested for MDR activity. Include a known MDR-positive and a sensitive
cell line as controls if available.

o Harvest approximately 1 x 1076 cells per sample.
o Wash the cells once with cold PBS.
» Acriflavine Loading:

o Resuspend the cells in pre-warmed cell culture medium containing 1-5 uM acriflavine
hydrochloride.

o Incubate for 30-60 minutes at 37°C to allow for dye uptake.

o (Optional) For the inhibitor control, pre-incubate a sample of cells with an efflux pump
inhibitor (e.g., 50 uM Verapamil) for 30 minutes before adding acriflavine.

o Efflux and Analysis:

o After the loading period, wash the cells twice with cold PBS to remove extracellular
acriflavine.

o Resuspend the cells in fresh, pre-warmed culture medium.
o Analyze the intracellular fluorescence immediately on a flow cytometer (Time point 0).

o Incubate the cells at 37°C and analyze again at various time points (e.g., 30, 60, and 120
minutes) to measure the efflux of the dye.
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o Cells with high MDR activity will show a more rapid decrease in fluorescence over time
compared to sensitive cells or cells treated with an inhibitor.

/MDR Efflux Assay Principle\
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Caption: Principle of the multidrug resistance efflux assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666551#acriflavine-hydrochloride-flow-cytometry-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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